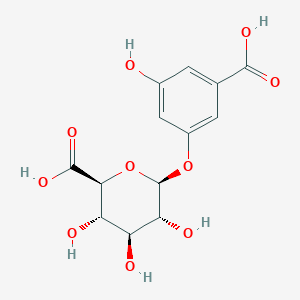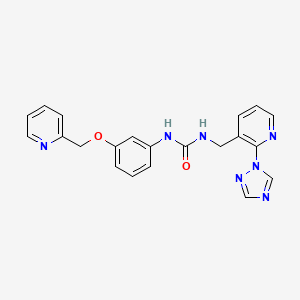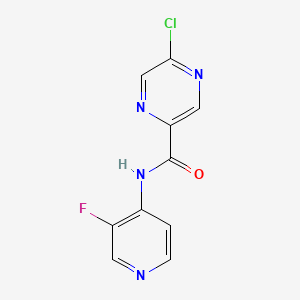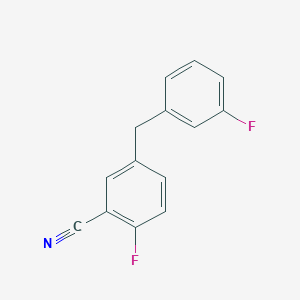
2-Fluoro-5-(3-fluorobenzyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-fluorobenzyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluorine atom at the 2nd position and a 3-fluorobenzyl group at the 5th position on the benzonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acids or aldehydes.
Reduction: Benzylamines.
Applications De Recherche Scientifique
2-Fluoro-5-(3-fluorobenzyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability.
Material Science: The compound’s unique electronic properties contribute to its functionality in materials like liquid crystals.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can be compared with other fluorinated benzonitriles:
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a benzyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group, making it more reactive in nucleophilic substitution reactions.
3-Fluoro-4-cyanobenzyl bromide: Similar in structure but with a bromide group, used in different synthetic applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Propriétés
Formule moléculaire |
C14H9F2N |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
2-fluoro-5-[(3-fluorophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2N/c15-13-3-1-2-10(8-13)6-11-4-5-14(16)12(7-11)9-17/h1-5,7-8H,6H2 |
Clé InChI |
UIVYDMXDVKIERR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CC2=CC(=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



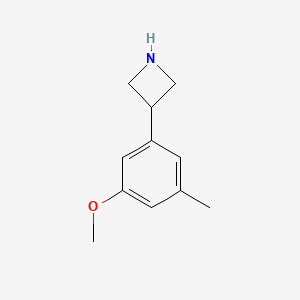

![3-Cyclopropyl-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13710787.png)
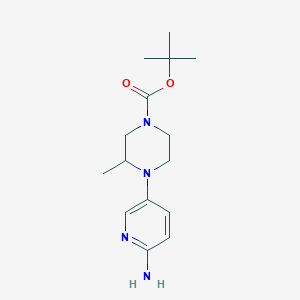
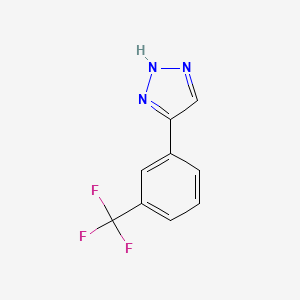

![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
